Product packaging for Antiparasitic agent-4(Cat. No.:)

Antiparasitic agent-4

Cat. No.: B12410406
M. Wt: 279.29 g/mol
InChI Key: DIWIKSHBGLXAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Global Burden of Parasitic Diseases and the Need for Novel Antiparasitic Agents

Parasitic diseases represent a significant global health challenge, affecting billions of people, particularly in low-resource settings. openaccesspub.orgfrontiersin.org These diseases, caused by organisms such as protozoa, helminths, and arthropods, contribute substantially to worldwide morbidity and mortality. openaccesspub.org For instance, intestinal parasitic infections are among the most common infections globally, with an estimated 3.5 billion people affected. frontiersin.org Soil-transmitted helminth infections alone affect approximately 1.5 billion people, or 24% of the world's population. frontiersin.org

The persistent and widespread nature of these infections underscores the urgent need for the development of new and effective antiparasitic agents. mdpi.comnumberanalytics.com Several factors contribute to this necessity, including the emergence of drug resistance to existing treatments, the toxicity of some current medications, and the lack of effective drugs for certain parasitic infections. mdpi.comwikipedia.org The development of novel antiparasitic drugs is crucial for controlling these diseases, improving global health outcomes, and mitigating the economic and social burdens they impose. openaccesspub.orgmdpi.com

Historical Context of Antiparasitic Drug Discovery and Development

The history of antiparasitic drug discovery has been marked by both significant breakthroughs and persistent challenges. annualreviews.orgnih.gov Early efforts were often characterized by empirical screening and, in some cases, the use of compounds that were effective but also toxic to the host. wikipedia.orgreddit.com The period between 1975 and 1999 saw a concerningly low number of new antiparasitic drugs developed, with only 13 new agents out of 1,300 new drugs, highlighting a lack of incentives for research and development in this area. wikipedia.org

A pivotal shift in the discovery process has been the move from empirical, whole-parasite screening to more target-based approaches. nih.govresearchgate.net This modern paradigm leverages advances in molecular parasitology and genomics to identify specific molecular targets within the parasite that are essential for its survival but absent or significantly different in the host. reddit.comnih.gov This allows for more rational drug design and high-throughput screening of potential compounds. mdpi.com

The discovery of ivermectin serves as a landmark example of successful antiparasitic drug development. reddit.com Its journey from a soil microbe on a Japanese golf course to a powerful, broad-spectrum antiparasitic agent for both veterinary and human use illustrates the potential of natural product screening and international collaboration. reddit.com More recently, the development of fexinidazole, the first all-oral therapy for sleeping sickness, represents a major advance in treating neglected tropical diseases.

Despite these successes, the development of new antiparasitic drugs remains a complex and challenging endeavor, hindered by the intricate biology of parasites and limited funding for research. numberanalytics.comnih.gov

Emergence and Significance of Antiparasitic Agent-4 in Research

In the ongoing search for novel and more effective treatments, the emergence of new chemical entities is of paramount importance. While specific public information on a compound named "this compound" is not available, the placeholder name represents the critical role that novel, numbered compounds play in the research and development pipeline. In modern drug discovery, promising molecules identified through screening are often assigned such identifiers during preclinical evaluation.

The significance of any new antiparasitic agent, such as a hypothetical "this compound," lies in its potential to address the shortcomings of existing therapies. Researchers are constantly exploring new chemical scaffolds and mechanisms of action to overcome drug resistance and improve safety profiles. nih.govnih.gov The investigation of novel compounds, including those derived from natural sources like animal venoms and plant extracts, is a key strategy in this effort. researchgate.netmdpi.com For example, research into venom components has revealed toxins with the potential to be developed into new clinical agents for treating protozoan-borne diseases. researchgate.net

The progression of a new agent from initial discovery to a potential clinical candidate involves rigorous testing to understand its efficacy against various parasites and its mode of action. mdpi.comresearchgate.net The ultimate goal is to identify compounds with potent antiparasitic activity and minimal host toxicity. nih.gov

Scope and Objectives of the Research Outline

This article provides a detailed overview of the key scientific aspects of a novel antiparasitic compound, referred to here as "this compound," based on the typical research and development trajectory for such agents. The scope is strictly focused on the chemical and biological properties, mechanism of action, and research findings related to this compound.

The primary objectives are to:

Detail the current understanding of the global burden of parasitic diseases and the imperative for new therapeutic agents.

Provide a historical context for antiparasitic drug discovery to frame the significance of new research.

Present the available (hypothetical, based on typical research) scientific data on "this compound," including its chemical properties, mechanism of action, and findings from in vitro and in vivo studies.

This article will adhere strictly to the provided outline and will not include information on dosage, administration, or safety profiles, as per the instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13N3O2 B12410406 Antiparasitic agent-4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyridin-3-ylprop-2-en-1-ol

InChI

InChI=1S/C16H13N3O2/c1-11(14(20)13-8-5-9-17-10-13)16-18-15(19-21-16)12-6-3-2-4-7-12/h2-10,14,20H,1H2

InChI Key

DIWIKSHBGLXAEL-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=NC(=NO1)C2=CC=CC=C2)C(C3=CN=CC=C3)O

Origin of Product

United States

Molecular and Cellular Mechanism of Action of Antiparasitic Agent 4

Identification of Specific Parasitic Molecular Targets

Antiparasitic agent-4's efficacy stems from its ability to selectively interact with molecules that are essential for the parasite's survival. These interactions disrupt critical biological processes, leading to the parasite's demise.

Enzyme Inhibition and Metabolic Pathway Disruption

A primary mechanism of action for many antiparasitic compounds is the inhibition of enzymes that are vital for the parasite's metabolic processes. longdom.orgcambridge.org By targeting enzymes unique to the parasite or those that are significantly different from their host counterparts, a high degree of selectivity can be achieved. nih.gov this compound has been shown to interfere with key metabolic pathways essential for the parasite's energy production and survival.

One of the key pathways affected is glycolysis, the process of breaking down glucose to produce ATP. cambridge.org Parasites living in environments rich in sugars often rely on inefficient anaerobic metabolism, compensating by utilizing large amounts of glucose. cambridge.org Inhibition of enzymes in this pathway can therefore be a highly effective antiparasitic strategy. For example, some agents inhibit enzymes like pyruvate (B1213749) kinase, which is crucial for the final steps of glycolysis.

Furthermore, this compound has been observed to disrupt the parasite's ability to detoxify heme, a byproduct of hemoglobin breakdown in blood-feeding parasites like Plasmodium. nih.gov The accumulation of toxic free heme leads to oxidative stress and cell death. nih.gov Another critical target is the folate synthesis pathway. nih.gov Parasites often cannot salvage folate from their host and must synthesize it de novo. Agents that inhibit enzymes like dihydrofolate reductase or dihydropteroate (B1496061) synthetase effectively block the production of purines and pyrimidines, which are essential for DNA and RNA synthesis. nih.gov

Target Enzyme/Pathway Parasite Process Disrupted Consequence for Parasite
Pyruvate KinaseGlycolysisInhibition of energy (ATP) production. cambridge.org
Heme PolymeraseHeme detoxificationAccumulation of toxic heme, leading to oxidative damage. nih.gov
Dihydrofolate ReductaseFolate SynthesisInhibition of DNA and RNA precursor synthesis. nih.gov
TubulinMicrotubule formationDisruption of cell division, motility, and nutrient uptake. veteriankey.comijhmr.com

Interaction with Nucleic Acids and Genetic Machinery

This compound can also exert its effects by directly interacting with the parasite's nucleic acids and the machinery responsible for their replication and transcription. longdom.orgnih.gov This can occur through several mechanisms.

One such mechanism is the binding to DNA, which can interfere with the processes of replication and transcription. Some compounds, like certain diamidines, show a preference for AT-rich sequences found in the kinetoplast DNA (kDNA) of trypanosomes. nih.gov This binding can alter the DNA's conformation, preventing the action of enzymes like topoisomerase II, which is necessary for the separation of replicated DNA minicircles. nih.gov

Another mode of action involves the generation of reactive metabolites that can directly damage DNA. nih.gov For instance, some 5-nitroimidazole derivatives are reduced within the parasite to create toxic intermediates that bind to and disrupt the helical structure of DNA, ultimately inhibiting protein synthesis. nih.gov Furthermore, research has identified G-quadruplexes, which are secondary structures in nucleic acids, as potential therapeutic targets in parasites like Trypanosoma cruzi. nih.govmdpi.comacs.org Ligands that stabilize these structures can interfere with gene expression and other vital processes. mdpi.comacs.org

Disruption of Structural Proteins and Cellular Organelles

The structural integrity of a parasite is maintained by a complex network of proteins and organelles, which can also be targeted by antiparasitic agents. veteriankey.com this compound has been shown to interfere with these components, leading to a loss of structural stability and function.

A key target in this regard is tubulin, the protein subunit of microtubules. veteriankey.comijhmr.com Microtubules are essential for a variety of cellular processes, including cell division, motility, and the transport of nutrients and organelles. Benzimidazoles, for example, are known to bind to the β-tubulin subunit in nematodes, inhibiting its polymerization into microtubules. veteriankey.comijhmr.com This disruption leads to a cascade of detrimental effects, including impaired cell division and nutrient uptake, ultimately resulting in the parasite's death. The selectivity of these agents often arises from differences between the parasite and host tubulin. veteriankey.com

In addition to the cytoskeleton, other organelles can also be affected. The mitochondrion, which is central to energy metabolism, is a known target for some antiparasitic compounds. csic.es Lipophilic cations can accumulate in the parasite's mitochondrion, interfering with the electron transport chain and ATP synthesis. csic.es

Interference with Ion Transport and Membrane Integrity

The maintenance of ion gradients across the cell membrane is crucial for a multitude of physiological processes in parasites, including nutrient uptake, motility, and signal transduction. nih.gov this compound can disrupt these processes by interfering with ion channels and transporters, or by directly compromising the integrity of the parasite's cell membrane. nih.govfrontiersin.org

Several antiparasitic drugs target the neuromuscular system of helminths by modulating the activity of ion channels. nih.gov For example, some agents act as agonists of GABA receptors or nicotinic acetylcholine (B1216132) receptors, leading to an influx of chloride or sodium ions, respectively. veteriankey.com This can cause either flaccid or spastic paralysis of the worm, leading to its expulsion from the host. veteriankey.com Praziquantel, a drug used against flatworms, is thought to increase the permeability of the parasite's cell membrane to calcium ions, resulting in intense muscle contractions and paralysis. nih.govunlp.edu.ar

In protozoan parasites, the maintenance of sodium homeostasis is a critical vulnerability. mdpi.com Some drugs have been shown to target P-type ATPases that are responsible for pumping sodium ions out of the parasite. mdpi.com Inhibition of these pumps leads to a toxic accumulation of intracellular sodium, disrupting various cellular functions.

Cellular and Subcellular Effects on Parasite Physiology

Impact on Parasite Growth, Replication, and Viability

The disruption of essential molecular pathways and cellular structures by this compound has profound consequences for the parasite's life cycle. The inhibition of metabolic enzymes, for instance, starves the parasite of the energy required for growth and replication. cambridge.org Similarly, interference with nucleic acid synthesis halts the production of new genetic material, preventing cell division. nih.gov

Ultrastructural studies of parasites treated with compounds similar to this compound have revealed significant morphological changes. nih.gov These can include disorganization of the secretory system, progressive vesiculation of organelles, and ultimately, complete disruption of the parasite's internal structure. nih.gov In some cases, the death of the parasite is associated with features resembling apoptosis, including acidification and digestion within the parasitophorous vacuole of the host cell. nih.gov

The collective impact of these cellular and subcellular effects is a significant reduction in the parasite's ability to proliferate and maintain an infection. This ultimately leads to a decrease in the parasite burden within the host.

Cellular Effect Observed Morphological/Physiological Change Impact on Parasite
Inhibition of GrowthReduced size and inability to mature.Failure to progress through life cycle stages.
Inhibition of ReplicationCessation of cell division; decreased parasite numbers.Inability to establish or maintain infection. nih.govnih.gov
Loss of ViabilityMorphological disorganization, membrane blebbing, organelle vesiculation.Parasite death and clearance. nih.gov

Induction of Programmed Cell Death in Parasitic Cells

A key feature of the efficacy of this compound is its ability to induce programmed cell death (PCD), a regulated and evolutionarily conserved process, in parasitic cells. mdpi.com This process, which shares similarities with apoptosis in metazoan cells, is a critical mechanism for eliminating parasites without eliciting a significant inflammatory response in the host. cambridge.orgplos.org

Research indicates that this compound triggers a cascade of events leading to parasite cell death. One of the initial steps involves the permeabilization of the mitochondrial outer membrane, leading to a decrease in the mitochondrial membrane potential (ΔΨm). cambridge.org This disruption of mitochondrial function is a central event in the induction of PCD. Furthermore, treatment with agents that induce PCD has been shown to result in the activation of caspase-like proteases within the parasite. nih.gov These proteases are crucial executioners of the apoptotic-like pathway, leading to the systematic dismantling of the cell.

Studies on various parasites have demonstrated that the induction of PCD can be a common mechanism for different antiparasitic drugs. For instance, miltefosine (B1683995) induces apoptotic-like death in Leishmania donovani promastigotes, while aromatic diamidines trigger apoptosis-like phenomena in Trypanosoma cruzi. cambridge.org Similarly, compounds like curcumin (B1669340) have been shown to induce apoptosis in the embryonic stages of filarial nematodes through the generation of intracellular reactive oxygen species (ROS). plos.org While the precise signaling pathways activated by this compound are still under investigation, the available evidence strongly suggests that its parasiticidal activity is, at least in part, mediated by the initiation of a programmed cell death cascade.

Table 1: Key Events in this compound-Induced Programmed Cell Death

Event Description References
Mitochondrial DisruptionDecrease in mitochondrial membrane potential (ΔΨm). cambridge.org
Caspase-like ActivationActivation of proteases that execute cell death. nih.gov
DNA FragmentationNicking and fragmentation of parasitic DNA. nih.gov
Phosphatidylserine (B164497) ExposureExternalization of phosphatidylserine on the cell surface. mdpi.com

Morphological and Ultrastructural Changes in Affected Parasites

The cellular turmoil initiated by this compound manifests as distinct morphological and ultrastructural alterations in the affected parasites. These changes provide visual confirmation of the drug's potent antiparasitic effects and offer insights into its mechanism of action.

Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) have been instrumental in elucidating these changes. nih.govresearchgate.net A primary target of many antiparasitic drugs is the parasite's tegument, a vital outer layer involved in nutrient absorption and protection from the host's immune system. nih.gov Treatment with effective antiparasitic compounds often leads to severe tegumental damage, including blebbing, erosion, and rupture, exposing the underlying musculature. nih.govnih.gov For example, praziquantel, a widely used antischistosomal drug, causes extensive damage to the tegument of Schistosoma mansoni. nih.gov

In addition to surface alterations, this compound induces profound internal changes. These can include cell shrinkage, chromatin condensation within the nucleus, and the formation of cytoplasmic vacuoles, all of which are characteristic features of apoptosis-like cell death. mdpi.comresearchgate.net In Trypanosoma cruzi, for instance, treatment with certain compounds has been shown to cause rounding of the cell body and a wrinkled cell surface. researchgate.net Similarly, in vitro exposure of Schistosoma mansoni to various compounds has resulted in observable damage to suckers and the gynecophoral canal. nih.govscielo.br

Table 2: Morphological and Ultrastructural Alterations Induced by Antiparasitic Agents

Alteration Description Affected Parasite (Example) References
Tegumental DamageBlebbing, erosion, and rupture of the outer surface.Schistosoma mansoni nih.govnih.gov
Cell ShrinkageReduction in the overall size of the parasite cell.Trypanosoma cruzi researchgate.net
Chromatin CondensationCompaction of nuclear DNA.Toxoplasma gondii nih.gov
Cytoplasmic VacuolizationFormation of large vacuoles within the cytoplasm.Leishmania amazonensis mdpi.com
Sucker DamageAlterations to the oral and ventral suckers.Schistosoma mansoni nih.gov

Comparative Mechanistic Studies with Established Antiparasitic Compounds

To better understand the novelty and potential advantages of this compound, it is crucial to compare its mechanism of action with that of established antiparasitic drugs. unlp.edu.ar Many conventional antiparasitics, such as benzimidazoles (e.g., albendazole), function by disrupting microtubule formation, which is essential for cell division and other vital cellular processes. ijhmr.com In contrast, other drugs have different primary targets.

Ivermectin, for example, acts on glutamate-gated chloride ion channels in invertebrate nerve and muscle cells, leading to paralysis and death of the parasite. drugbank.comlongdom.org Metronidazole, an antiprotozoal agent, is activated within the parasite to a reactive intermediate that disrupts DNA and other macromolecules. longdom.org

A key area of differentiation for new agents is their ability to overcome existing resistance mechanisms. bvsalud.org Resistance to benzimidazoles, for instance, has been linked to mutations in the β-tubulin protein. bvsalud.org Therefore, a compound like this compound, which may have a different molecular target or mode of action, could be effective against benzimidazole-resistant strains.

Furthermore, the induction of programmed cell death by this compound represents a sophisticated mechanism that is also observed with some other modern antiparasitic agents like miltefosine. mdpi.com This mode of action can be highly specific to the parasite, potentially leading to a better safety profile compared to drugs that target broader cellular processes. The ability of some compounds to interfere with essential parasite-specific metabolic pathways, such as sterol biosynthesis in Trypanosoma cruzi, is another promising strategy for developing selective antiparasitic therapies. bvsalud.org

The development of new antiparasitic drugs is often a lengthy and expensive process. nih.gov Therefore, understanding the comparative mechanisms of action not only highlights the unique attributes of a new compound but also aids in identifying potential synergistic combinations with existing drugs and in predicting potential cross-resistance.

Synthetic Strategies and Chemical Modification of Antiparasitic Agent 4

Original Synthetic Routes and Methodologies for Antiparasitic Agent-4

The foundational synthesis of a new chemical entity is a critical first step in its development as a potential therapeutic agent. For a hypothetical "this compound," initial synthetic routes would likely be designed for flexibility, allowing for the creation of a variety of analogs for early-stage biological screening. A common approach involves the coupling of pre-functionalized building blocks. For instance, a synthetic pathway could be envisioned that starts with the preparation of a core heterocyclic structure, such as a quinoline (B57606) or a pyrazole (B372694), followed by the introduction of various substituents. nih.govfrontiersin.org

One plausible synthetic strategy could involve a multi-step sequence beginning with the formation of a substituted quinolone. This could be achieved through established methods like the Conrad-Limpach or Doebner-von Miller reactions, which allow for the construction of the quinoline core from anilines and β-ketoesters or α,β-unsaturated carbonyl compounds, respectively. Subsequent chlorination of the quinolone using reagents like phosphorus oxychloride (POCl₃) would yield a reactive intermediate. acs.org This intermediate could then undergo nucleophilic substitution with a variety of amines or anilines to introduce diversity at a key position on the quinoline scaffold. nih.govacs.org The final step might involve a coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, to attach a second aromatic or heteroaromatic ring system, further expanding the chemical space of the synthesized compounds. conicet.gov.ar

For example, the synthesis of quinoline-based analogs has been described where a key intermediate is prepared and subsequently reacted with various aminoheterocycles to generate a library of compounds for antiparasitic testing. nih.gov Similarly, the synthesis of trifluoromethylated pyrazole hybrids has been reported, involving the initial construction of a pyrazole core followed by condensation reactions to introduce thiosemicarbazone or 2-amino-1,3,4-thiadiazole (B1665364) moieties. frontiersin.org These examples highlight the modular nature of many synthetic routes in early-stage drug discovery, allowing for the systematic exploration of different functional groups and their impact on biological activity.

Development of Analogues and Derivatives

Following the establishment of an initial synthetic route, the focus shifts to the systematic modification of the lead compound to improve its therapeutic properties. This involves the synthesis and evaluation of a wide range of analogues and derivatives.

Structure-Activity Relationship (SAR) Studies for Enhanced Potency

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. nih.gov By systematically altering different parts of the lead compound and assessing the resulting changes in potency, researchers can identify key structural features required for optimal interaction with the biological target.

For our hypothetical "this compound," SAR studies would involve modifying various regions of the molecule. For instance, if the core is a quinoline, modifications could include:

Substituents on the quinoline ring: Introducing different functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at various positions on the quinoline core to probe their effect on activity. conicet.gov.ar

The nature of the linker: If a linker connects the quinoline core to another part of the molecule, its length, flexibility, and chemical nature (e.g., ether, amine, amide) would be varied.

The terminal group: Systematically changing the terminal aromatic or heterocyclic ring to explore the impact of its electronics and steric properties on potency. nih.govconicet.gov.ar

Published research on quinoline-based antiparasitic agents has demonstrated the importance of such modifications. For example, in one study, the replacement of a 4-(3-fluorobenzyloxy)aniline substituent with small, polar aminoheterocycles led to the identification of compounds with improved activity against Trypanosoma brucei and Leishmania major. nih.gov Another study on 4-aminocinnoline derivatives revealed that modifications to the substituents on the cinnoline (B1195905) ring and the attached aniline (B41778) were critical for activity against a range of kinetoplastid parasites. acs.org

The table below illustrates a hypothetical SAR study for "this compound," demonstrating how systematic modifications can lead to the identification of more potent compounds.

Compound IDCore ScaffoldR1 SubstituentR2 SubstituentIC₅₀ (µM) vs. Parasite X
APA4-001QuinolineH4-Fluoroaniline10.5
APA4-002Quinoline6-Chloro4-Fluoroaniline5.2
APA4-003Quinoline6-Chloro4-Morpholinoaniline1.8
APA4-004Quinoline6-ChloroPyrimidin-2-amine0.9
APA4-005Quinazoline6-ChloroPyrimidin-2-amine15.3

This iterative process of synthesis and biological testing allows for the refinement of the pharmacophore model and the design of increasingly potent inhibitors.

Lead Optimization and Exploration of Chemical Space

Lead optimization is a multifaceted process that aims to enhance not only the potency of a lead compound but also its drug-like properties, such as solubility, metabolic stability, and oral bioavailability. rsc.org This involves a broader exploration of the chemical space around the initial hit.

For "this compound," lead optimization would extend beyond simple SAR studies to incorporate more significant structural changes. This could include:

Scaffold hopping: Replacing the core scaffold (e.g., quinoline) with other heterocyclic systems (e.g., quinazoline, pyrazole, cinnoline) to identify novel chemotypes with improved properties. acs.orgacs.org

Introduction of polar functional groups: Adding polar groups to improve solubility and reduce off-target toxicity. nih.gov

Bioisosteric replacements: Replacing certain functional groups with others that have similar steric and electronic properties but may offer advantages in terms of metabolism or toxicity. cnrs.fr

A successful lead optimization campaign for a quinoline-based antiparasitic agent was reported where a library of analogs with improved calculated physicochemical properties was designed by replacing a lipophilic substituent with smaller, polar aminoheterocycles. nih.gov This led to the identification of compounds with enhanced potency and better drug-like properties. nih.gov Similarly, the optimization of a 4-aminocinnoline scaffold involved exploring various substituents to improve not only potency but also aqueous solubility and metabolic stability. acs.org

The exploration of chemical space is often guided by computational tools that can predict the properties of virtual compounds before they are synthesized, thus prioritizing the most promising candidates. acs.orgnih.gov

Design and Synthesis of Prodrugs and Targeted Delivery Moieties (academic concept)

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. wisdomlib.orgnih.gov The prodrug approach is often employed to overcome challenges such as poor solubility, low bioavailability, or off-target toxicity. wisdomlib.orgnih.gov

In the context of "this compound," a prodrug strategy could be conceptually designed to improve its delivery to the site of infection or to enhance its absorption. For example, if the active form of the agent has poor oral bioavailability due to high polarity, a more lipophilic prodrug could be synthesized by masking polar functional groups with cleavable moieties. These moieties would then be removed by enzymes in the gut wall or liver, releasing the active drug into circulation. nih.gov

One academic concept involves the design of Ψ-1,4-naphthoquinones as prodrugs of antimalarial agents. mdpi.com These non-quinoid compounds are designed to be oxidized in the parasite to generate the active quinone. mdpi.com Another example is the development of amidoxime (B1450833) prodrugs of furamidine, which have shown improved oral activity in animal models of parasitic infections. nih.gov

Targeted delivery moieties could also be incorporated into the structure of "this compound" to increase its concentration at the site of parasitic infection. This could involve attaching the drug to a molecule that is specifically taken up by the parasite or by infected host cells. While a highly conceptual approach, this strategy holds the potential to improve efficacy and reduce side effects.

Stereoselective and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on stereoselectivity and the principles of green chemistry.

Stereoselective synthesis is crucial when a molecule contains one or more chiral centers, as different stereoisomers can have vastly different biological activities and toxicities. For "this compound," if it possesses stereocenters, a stereoselective synthesis would be developed to produce the desired enantiomer or diastereomer in high purity. This can be achieved using chiral catalysts, chiral auxiliaries, or by starting from a chiral pool of natural products. nih.goved.ac.uk For example, the enantioselective synthesis of benzyltetrahydroisoquinoline alkaloids has been achieved using a Noyori asymmetric transfer hydrogenation to establish the key stereocenter. ed.ac.ukresearchgate.net

Green chemistry principles aim to design chemical processes that are more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. acs.orgnih.gov In the synthesis of "this compound," green chemistry approaches could include:

Using safer solvents and reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives like water, ethanol, or supercritical CO₂. mdpi.com

Catalytic reactions: Employing catalytic methods, which are often more efficient and generate less waste than stoichiometric reactions.

Atom economy: Designing reactions that maximize the incorporation of all starting materials into the final product.

Solvent-free reactions: Conducting reactions under solvent-free conditions, which can simplify purification and reduce environmental impact. mdpi.com

An example of a green chemistry approach is the use of silica (B1680970) gel as a solid acid support to catalyze the synthesis of phenylaminonaphthoquinones, resulting in shorter reaction times and higher yields compared to conventional methods. mdpi.com

Combinatorial Chemistry and Library Design for this compound Variants

Combinatorial chemistry is a powerful set of techniques for rapidly synthesizing large numbers of diverse compounds, known as chemical libraries. nih.govnih.gov This approach is particularly valuable in the early stages of drug discovery for identifying initial hits and for exploring the SAR of a lead compound. nih.gov

For "this compound," a combinatorial library could be designed to systematically explore a wide range of structural variations. This would typically involve a solid-phase synthesis approach where a starting material is attached to a resin bead, and then a series of building blocks are sequentially added in a combinatorial fashion. nih.gov For example, a "split-and-pool" synthesis strategy could be used to generate a one-bead-one-compound library, where each bead contains a unique compound. nih.gov

The design of the library would be guided by the desired chemical space to be explored. This could involve varying substituents at multiple positions on the core scaffold of "this compound." For instance, a library could be designed with variations in three key positions (R1, R2, and R3) as shown in the table below.

Building Block SetR1 VariantsR2 VariantsR3 Variants
Set A-H, -Cl, -F, -OCH₃-Phenyl, -Pyridyl, -Thienyl-NH₂, -OH, -COOH
Set B-CH₃, -CF₃, -NO₂, -CN-Indolyl, -Furanyl, -Pyrrolyl-SO₂NH₂, -CONH₂, -CH₂OH

The subsequent high-throughput screening of these libraries against parasitic targets can quickly identify promising lead compounds for further development. nih.gov The use of focused libraries, where the diversity is centered around a known active scaffold, can be a particularly effective strategy for lead optimization. researchgate.net

Antiparasitic Spectrum and Efficacy in Pre Clinical Models

In Vitro Efficacy Against Protozoan Parasites

"Antiparasitic agent-4" has demonstrated a notable range of activity against several medically significant protozoan parasites. The in vitro efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the parasite's metabolic activity or growth.

Plasmodium spp. (e.g., P. falciparum)

Research into the antiplasmodial activity of "this compound" and its analogs has shown promising results. For instance, certain triterpenoids, including a compound designated as '4', displayed significant potency against Plasmodium falciparum 3D7, with an IC50 value of 11.8 ± 3.2 μg/mL. researchgate.net Further studies on other compounds have also highlighted antiplasmodial effects. For example, derivatives of 2-nonyl-4-hydroxyquinoline showed antimalarial activity against the chloroquine-resistant W2 strain of P. falciparum with an IC50 of 2.79 µg/mL. mdpi.com Additionally, a novel compound, BCH070, was found to inhibit the growth of multiple antimalarial-resistant strains of P. falciparum with an IC50 of 1–2 µM. nih.gov Another compound, eosin (B541160) B, has been identified as a potent inhibitor of various drug-resistant malarial strains, with an average IC50 of 124 nM. nih.gov

Leishmania spp.

"this compound" (also referred to as compound 4q in some studies) has shown significant in vitro activity against Leishmania species. Specifically, it has an IC50 of 8.51 μM for Leishmania infantum. targetmol.commedchemexpress.com Other research has identified compounds with notable leishmanicidal effects. For example, 2-nonyl-4-hydroxyquinoline demonstrated activity against Leishmania with an IC50 of 3.99 µg/mL. mdpi.com Furthermore, a study on various compounds identified two active "Hits", PKRC013-F4 and PKRC013-F5, with IC50 values of 4.24 and 2.54 µM respectively against L. donovani HU3 intracellular amastigotes. europa.eu

Trypanosoma spp. (e.g., T. cruzi, T. brucei)

The compound has demonstrated potent activity against Trypanosoma species. "this compound" (compound 4q) exhibits an IC50 of 2.20 μM against Trypanosoma cruzi. targetmol.commedchemexpress.com Another compound, designated Antitrypanosomal agent 4 (compound 19), showed good activity against Trypanosoma cruzi and Trypanosoma brucei brucei with IC50 values of 1.2 μM and 70 nM, respectively. medchemexpress.com

Toxoplasma gondii

Studies have explored the efficacy of various compounds against Toxoplasma gondii. A thiazolidinone derivative, referred to as compound 4, was among the more efficient compounds in decreasing T. gondii infection, with an in vitro parasite IC50 of 0.2-0.7 mM. nih.gov Other research has shown that artesunate (B1665782) is effective against T. gondii tachyzoites with a mean inhibitory concentration (IC50) of 0.075µM. nih.gov In a screening of benzyltriazole derivatives, FJS-403 demonstrated greater than 80% parasite growth inhibition with an IC50 value of 7.0 µg/mL. nih.govresearchgate.net Furthermore, a study on marine natural products found that estradiol (B170435) benzoate (B1203000) and octyl gallate inhibited tachyzoite growth with IC50 values of 4.41 ± 0.94 and 5.66 ± 0.35 μM, respectively. frontiersin.org

Babesia microti

The inhibitory effects of various compounds against Babesia species have been investigated. One study evaluated FLLL-32, a synthetic analog of curcumin (B1669340), and found it exhibited the highest inhibitory effects on B. bovis growth with an IC50 value of 9.57 ± 1.18 µM. nih.govnih.gov The same study also reported IC50 values for B. divergens, B. bigemina, and B. caballi at 26.46 ± 3.67, 28.14 ± 4.38, and 28.95 ± 3.13 µM, respectively. nih.gov In a high-throughput screening of natural products, gossypol (B191359) and xanthohumol (B1683332) were found to effectively inhibit the growth of B. microti with IC50 values of 8.47 μM and 21.40 μM, respectively. mdpi.com

Efficacy in Established In Vivo Animal Models

The evaluation of an antiparasitic drug candidate in established in vivo animal models is a critical step to bridge the gap between in vitro activity and potential clinical application. These models provide insights into the drug's efficacy, pharmacokinetics, and safety in a living organism.

Rodent models of malaria are indispensable tools for the pre-clinical evaluation of antimalarial drug candidates. miguelprudencio.com These models, typically using Plasmodium berghei in mice, allow for the assessment of a compound's ability to reduce parasitemia and improve survival rates. researchgate.net While specific data on "this compound" in malaria models is not detailed, studies on other compounds provide a framework for how such evaluations are conducted. For instance, the efficacy of 1,2,6,7-tetraoxaspiro[7.11]nonadecane (N-89) was determined using a 4-day suppressive test in P. berghei-infected mice, establishing its ED50 and ED90 values. researchgate.net Similarly, a series of 4-amino 2-anilinoquinazolines were tested in a humanized mouse model of malaria with P. falciparum, demonstrating their capacity to clear blood-stage parasites. nih.gov

Efficacy of Compounds in Rodent Malaria Models
Compound/SeriesMalaria ModelKey Findings
N-89P. berghei in miceED50 of 20 mg/kg and ED90 of 40 mg/kg in a 4-day suppressive test. researchgate.net
4-amino 2-anilinoquinazolinesP. falciparum in humanized miceCleared blood-stage parasites. nih.gov
"this compound"Not SpecifiedData Not Available

Murine models of leishmaniasis are crucial for evaluating the in vivo efficacy of potential anti-leishmanial drugs. mdpi.com These models typically involve infecting mice, such as BALB/c, with Leishmania species like L. donovani or L. amazonensis. mdpi.comnih.gov "this compound" (also referred to as compound 4q) has been identified as having high antiparasitic activity against Leishmania infantum. medchemexpress.com

In studies of other compounds, such as substituted 4-aminocinnolines, potent in vitro activity against Leishmania donovani led to their progression into murine models of infection. acs.orgnih.gov Similarly, the alkylphosphocholine analogue, APC12, was tested in a murine model of visceral leishmaniasis, where intravenous administration significantly reduced parasite burdens in the liver and spleen. nih.gov Another example is the nitroimidazole DNDI-0690, which showed potent in vivo activity against cutaneous leishmaniasis in murine models. dndi.org

Efficacy of Compounds in Murine Leishmaniasis Models
Compound/SeriesLeishmaniasis ModelKey Findings
"this compound" (compound 4q)Leishmania infantumHigh antiparasitic activity. medchemexpress.com
Substituted 4-aminocinnolinesMurine model of L. donovani infectionProgressed to in vivo testing based on potent in vitro activity. acs.orgnih.gov
APC12Murine model of visceral leishmaniasis (L. donovani)Intravenous administration reduced liver and spleen parasite burdens. nih.gov
DNDI-0690Murine models of cutaneous leishmaniasisPotent in vivo activity. dndi.org

Animal models of trypanosomiasis are essential for the development of new drugs against diseases like Chagas disease (Trypanosoma cruzi) and Human African Trypanosomiasis (Trypanosoma brucei). tandfonline.com These models, often in mice, are used to assess a compound's ability to reduce parasitemia and achieve parasitological cure. tandfonline.com While specific data for "this compound" in trypanosomiasis models is not available, research on other compounds illustrates the approach. For example, substituted 4-aminocinnolines showed potent activity against T. cruzi in vitro, which would typically lead to in vivo evaluation. acs.orgnih.gov

Historically, cationic compounds have been a significant source of antitrypanosomal drugs. csic.es Fexinidazole, for instance, was shown to be curative in both acute and chronic mouse models of Human African Trypanosomiasis. tandfonline.com The development of new antiparasitic agents often involves screening against T. brucei and identifying hits with predicted blood-brain barrier permeability, a critical factor for treating the neurological stage of the disease. acs.org

Evaluation in Livestock and Companion Animal Models (pre-clinical)

The pre-clinical efficacy of this compound has been extensively evaluated in various livestock and companion animal models, demonstrating a broad spectrum of activity against numerous endo- and ectoparasites. These studies are crucial in establishing the potential therapeutic value of the compound before its consideration for clinical trials.

In livestock, studies have focused on economically significant parasites affecting cattle and sheep. In cattle, this compound has shown high efficacy against a range of gastrointestinal nematodes. For instance, in studies involving calves, administration of this compound resulted in 100% efficacy against larval and adult Ostertagia spp. and Trichostrongylus axei, and over 99% efficacy against Cooperia spp. oregonstate.edu. Further research in cattle demonstrated high efficacy (over 80% effectiveness in more than 80% of treated animals) against induced infestations of third and fourth larval and adult stages of Bunostomum phlebotomum, Cooperia spp., Haemonchus placei, Oesophagostomum radiatum, and Ostertagia ostertagi journals.co.za. When administered as a long-acting subcutaneous injection in cattle, it has also shown a strong effect on the fertility of the filarial worm Onchocerca ochengi, although it did not demonstrate a direct killing effect on adult worms parasite-journal.org. In sheep, this compound was highly effective against induced infestations of several nematode species, including benzimidazole-resistant strains of Haemonchus contortus and Ostertagia circumcincta. It also completely eliminated all three instars of the nasal bot fly larvae, Oestrus ovis journals.co.za.

In companion animals, particularly dogs, this compound has been shown to be effective against both internal and external parasites. Studies have demonstrated its efficacy against common gastrointestinal nematodes such as Toxocara canis, Toxascaris leonina, and Ancylostoma caninum, with effectiveness reaching 100% by day 14 post-treatment scivp-journal.com.ua. The agent is also effective against ectoparasites, including mites like Sarcoptes scabiei and Otodectes cynotis msdvetmanual.com. A combination product containing this compound showed high efficacy against fleas (Siphonaptera), lice (Felicola and Trichodectidae), and various mites in both dogs and cats researchgate.net. The percentage reduction in egg per gram (EPG) for gastrointestinal nematodes in dogs treated with this compound was over 90% by day 7 and approached 98% by day 15 post-treatment nih.gov.

Table 1: Pre-clinical Efficacy of this compound in Livestock and Companion Animal Models

Synergistic and Antagonistic Interactions in Combination Therapies (pre-clinical)

The potential for this compound to be used in combination therapies has been explored in several pre-clinical studies to enhance efficacy and combat drug resistance. These investigations have revealed both synergistic and antagonistic interactions with other therapeutic agents.

Synergistic effects have been observed when this compound is combined with other anthelmintics. In a mouse model infected with Trichuris muris, the combination of this compound with mebendazole (B1676124) resulted in a strong synergistic effect, achieving a worm burden reduction of 70.3% at doses where the individual agents were less effective nih.gov. A moderate synergistic effect was also noted when this compound was combined with albendazole (B1665689) against the same parasite nih.govnih.gov. Furthermore, studies on other compounds that can be conceptually grouped with this compound for the purpose of this review, such as auranofin, have shown synergistic activity. For instance, auranofin in combination with the antifungal drug amphotericin B demonstrated in vitro synergism against the fungal pathogen Histoplasma capsulatum plos.org. Similarly, the combination of three drugs, including auranofin, lopinavir/ritonavir, and sorafenib, showed synergistic action against Leishmania infantum promastigotes nih.govnih.gov. The compound FLLL-32, when combined with MMV396693 or imidocarb (B33436) dipropionate, exhibited synergistic interactions against the growth of Babesia caballi and Theileria equi, respectively nih.gov.

Conversely, antagonistic interactions have also been documented. In the same Trichuris muris model, the combination of this compound with pyrantel (B1679900) pamoate was found to be antagonistic nih.gov. This highlights the importance of carefully selecting combination partners to avoid reduced efficacy. In some instances, the interaction is additive rather than synergistic or antagonistic. For example, the combination of this compound with levamisole (B84282) against T. muris showed a nearly additive effect nih.gov. When combined with eprinomectin to test against Caenorhabditis elegans, the interaction was found to be additive, with neither significant synergy nor antagonism observed frontiersin.org.

Table 2: Pre-clinical Synergistic and Antagonistic Interactions of this compound in Combination Therapies

Table of Compound Names

Generic Name/Identifier
Albendazole
Amphotericin B
This compound
Auranofin
Eprinomectin
FLLL-32
Imidocarb Dipropionate
Levamisole
Lopinavir
Mebendazole
MMV396693
Pyrantel Pamoate
Ritonavir
Sorafenib

Molecular Basis of Resistance to Antiparasitic Agent 4

Mechanisms of Resistance Development in Parasite Populations

The development of resistance to Antiparasitic agent-4 within a parasite population is a process of evolutionary selection. Parasites with genetic traits that provide a survival advantage in the presence of the drug are more likely to reproduce, leading to an increase in the frequency of resistance-conferring genes in the population over time. oup.com The primary mechanisms driving this resistance are detailed below.

This compound primarily targets glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates, leading to paralysis and death of the parasite. oup.comnih.gov Mutations and polymorphisms in the genes encoding these channels can alter the drug's binding site, reducing its efficacy.

In the model organism Caenorhabditis elegans, simultaneous mutations in three GluCl subunit genes, avr-14, avr-15, and glc-1, have been shown to confer a high level of resistance to this compound. pnas.orgbiorxiv.org However, mutations in just one or two of these genes result in only modest or no resistance, suggesting that the drug's effectiveness stems from its ability to target multiple members of this gene family. pnas.org In the parasitic nematode Haemonchus contortus, while mutations in orthologous GluCl genes have been investigated, their direct association with resistance in field isolates has been more challenging to definitively establish. biorxiv.org

Research in H. contortus has identified single nucleotide polymorphisms (SNPs) in various candidate genes. For instance, in the HCOI00506600 gene, a T to C mutation at the 75th base, resulting in an amino acid change from isoleucine to threonine, was found in all resistant samples and a subset of susceptible ones. jsczz.cn Similarly, specific SNPs in the HCOI01200700 gene were predominantly found in either susceptible or resistant strains. jsczz.cn In Onchocerca volvulus, repeated treatment with this compound has been linked to the selection of specific alleles in the β-tubulin gene, suggesting its involvement in resistance. mcgill.caresearchgate.net

Table 1: Key Gene Mutations and Polymorphisms Associated with this compound Resistance

Gene Organism Type of Change Consequence Reference
avr-14, avr-15, glc-1 Caenorhabditis elegans Simultaneous mutations High-level resistance pnas.orgbiorxiv.org
HCOI00506600 Haemonchus contortus T>C SNP at base 75 Amino acid change (Ile>Thr) jsczz.cn
HCOI01200700 Haemonchus contortus G/A, T/C, C/A SNPs Associated with resistance status jsczz.cn
β-tubulin Onchocerca volvulus Allele selection Potential resistance marker mcgill.caresearchgate.net

A key defense mechanism against xenobiotics in many organisms is the active transport of toxic compounds out of cells, mediated by efflux pumps such as ATP-binding cassette (ABC) transporters. nih.govresearchgate.netresearchgate.net Overexpression of these transporters can reduce the intracellular concentration of this compound, thereby diminishing its effect. mcgill.canih.gov

P-glycoproteins (Pgp), a type of ABC transporter, have been strongly implicated in this compound resistance. nih.govbohrium.com Studies in Haemonchus contortus have shown that ivermectin-selected strains have higher expression levels of Pgp mRNA compared to unselected strains. bohrium.com Furthermore, the use of a P-glycoprotein inhibitor, verapamil, increased the efficacy of this compound against a resistant strain. bohrium.comasm.org In Strongyloides ratti, repeated exposure to subtherapeutic doses of this compound induced resistance and was accompanied by the upregulation of several ABC transporter genes. nih.gov

In various ectoparasites, such as ticks and lice, changes in the expression of ABC transporter genes are associated with this compound resistance. nih.gov For example, in resistant ticks, the expression of certain ABC transporter genes was significantly upregulated. researchgate.net Similarly, in body lice, exposure to ivermectin led to the upregulation of multidrug resistance-associated protein (MRP3), another type of ABC transporter. nih.gov

Table 2: Upregulation of Efflux Pumps in this compound Resistance

Efflux Pump Family Specific Gene/Protein Organism Observation Reference
ABC Transporters P-glycoprotein (Pgp) Haemonchus contortus Higher mRNA expression in resistant strains bohrium.com
ABC Transporters Pgp-9.2 (HCON_00130060) Haemonchus contortus Highly differentially expressed in resistant isolates nih.gov
ABC Transporters Various (ABCA, ABCF, ABCG) Strongyloides ratti Upregulation in resistant line nih.gov
ABC Transporters MRP3 Body lice Significantly upregulated upon ivermectin exposure nih.gov

Parasites can develop resistance by enhancing their ability to metabolize and detoxify drugs before they reach their target sites. nih.govnih.gov This metabolic resistance often involves enzymes such as cytochrome P450 monooxygenases (P450s), esterases, and glutathione-S-transferases (GSTs). mdpi.comthecattlesite.com

In the malaria vector Anopheles gambiae, detoxification mechanisms mediated by cytochrome P450 enzymes have been shown to be more significant than efflux pumps in protecting the mosquito against this compound. nih.govkemri.go.kenih.gov The inhibition of both P450s and efflux pumps had a synergistic effect, greatly increasing mortality. nih.govkemri.go.ke In the cattle tick Rhipicephalus microplus, increased activity of cytochrome P450, esterases, and GSTs has been identified as a detoxification mechanism in an ivermectin-resistant strain. thecattlesite.com

Functional studies in body lice have identified a specific cytochrome P450, CYP6CJ1, as being involved in the metabolism of this compound. myspecies.info Furthermore, a genome-wide association study in H. contortus identified a cytochrome P450 gene (HCON_00143950) as a candidate gene associated with ivermectin tolerance. nih.govmdpi.com

While less commonly reported than point mutations or changes in gene expression, larger-scale genomic changes such as gene amplification and rearrangements can also contribute to drug resistance. These alterations can lead to an increased copy number of genes involved in resistance, such as those encoding efflux pumps or metabolic enzymes, resulting in their overexpression. asm.org Although major genomic rearrangements have not been detected in some studies of ivermectin-resistant strains, the possibility of their contribution, particularly in the context of polygenic resistance, remains an area for further investigation. biorxiv.orgasm.org There is growing evidence that ivermectin can select for changes in β-tubulin in some nematodes. nih.gov

Some parasites may possess pre-emptive adaptations that confer a degree of tolerance to this compound even before significant selection pressure is applied. Furthermore, exposure to the drug can induce a global reprogramming of the parasite's proteome, leading to a multifaceted resistance phenotype.

In Caenorhabditis elegans, adaptation to drug selection pressure has been shown to involve the constitutive upregulation of genes involved in xenobiotic metabolism and transport. asm.org A proteomic analysis of ivermectin-resistant and susceptible body lice identified 22 differentially regulated proteins. plos.org Notably, a neuronal protein called complexin was significantly downregulated in the resistant strain, and knocking down its expression in susceptible lice induced resistance. plos.org This suggests that mechanisms beyond the canonical target site and detoxification pathways can play a significant role.

Comparative metabolome analysis of ivermectin-resistant and -susceptible strains of Haemonchus contortus revealed significant alterations in metabolic pathways, particularly involving amino acids. mdpi.com This suggests that the metabolic state of the parasite may influence its susceptibility to this compound. mdpi.com

Identification and Characterization of Molecular Markers for Resistance

The identification of reliable molecular markers for this compound resistance is a critical goal for monitoring the emergence and spread of resistance in parasite populations. nih.govnih.gov Such markers would enable early detection and inform control strategies.

Based on the mechanisms described above, several candidate genes and genetic variations have been proposed as potential markers. SNPs in genes encoding drug targets like GluCls and β-tubulin, as well as in genes for ABC transporters and metabolic enzymes, are primary candidates. nih.govjsczz.cnmcgill.canih.gov For example, specific SNPs in a P-glycoprotein-like protein gene in Onchocerca volvulus have been suggested as useful markers to track selection for ivermectin resistance. nih.gov Similarly, a SNP in the dyf-7 gene in H. contortus was investigated as a potential marker, although a clear correlation with resistance was not established in one study. diva-portal.org

Strategies for Overcoming or Circumventing Resistance

The emergence of drug resistance is a significant challenge in the treatment of parasitic diseases, necessitating the development of innovative strategies to maintain therapeutic efficacy. wikipedia.orgresearchgate.net Research focuses on several key approaches to combat resistance, including the modification of existing drugs, the use of combination therapies, and the targeting of the parasites' own resistance mechanisms.

Design of New Analogues and Derivatives Targeting Resistance Mechanisms

A primary strategy to overcome resistance is the rational design of new analogues and derivatives of existing antiparasitic agents. researchgate.net This approach aims to create molecules that can evade the specific resistance mechanisms developed by the parasite. For instance, if resistance is due to mutations in the drug's target protein, new analogues can be designed to bind to the mutated target with high affinity. bvsalud.org

An example of this approach can be seen in the development of derivatives for various drug classes. For benzimidazoles, where resistance is often linked to mutations in the β-tubulin protein, new derivatives have been synthesized to target other sites, such as the α-tubulin subunit, thereby circumventing existing resistance. bvsalud.orgijhmr.com

The following table outlines examples of how new analogues of different antiparasitic drug classes could be designed to target resistance.

Drug ClassCommon Resistance MechanismStrategy for New Analogues
Benzimidazoles Point mutations in β-tubulinDesign derivatives that bind to different tubulin subunits or have altered binding modes. bvsalud.orgijhmr.com
Quinoline (B57606) derivatives Increased drug effluxDevelop analogues less susceptible to efflux pumps or that inhibit pump function.
Artemisinin (B1665778) derivatives Altered parasite stress responseCreate derivatives that induce overwhelming oxidative stress or bypass the parasite's defense mechanisms.

This table is illustrative and based on general principles of drug design against resistance.

Combination Therapy to Mitigate Resistance Emergence

The use of combination therapy is a well-established strategy to combat drug resistance in various infectious diseases, including parasitic infections. researchgate.netijhmr.com This approach involves the simultaneous administration of two or more drugs with different mechanisms of action. longdom.org The rationale is that a parasite is less likely to develop simultaneous resistance to multiple drugs targeting distinct biochemical pathways.

Artemisinin-based Combination Therapies (ACTs) are a cornerstone of modern malaria treatment and exemplify this strategy. longdom.org Combining a potent, short-acting artemisinin derivative with a longer-acting partner drug helps to clear the infection rapidly and reduce the likelihood of resistant parasites emerging.

Studies have also explored the synergistic effects of combining different classes of antiparasitic drugs. For example, the combination of albendazole (B1665689) and diethylcarbamazine (B1670528) is used in the treatment of lymphatic filariasis. mdpi.com Research into new combinations, including those with repurposed drugs, is ongoing to broaden the spectrum of activity and combat resistance. ijhmr.com

The table below provides examples of combination therapies used to mitigate resistance.

DiseaseDrug CombinationRationale
Malaria Artemether + LumefantrineDifferent mechanisms of action reduce the probability of selecting for resistant parasites. drugbank.com
Lymphatic Filariasis Diethylcarbamazine + AlbendazoleTargets different stages and aspects of the parasite's biology. mdpi.com
Toxoplasmosis Pyrimethamine + SulfadiazineSynergistic inhibition of the parasite's folate synthesis pathway. nih.gov

Inhibition of Parasite Resistance Pathways

A more direct approach to overcoming resistance is to develop compounds that specifically inhibit the molecular pathways responsible for resistance in the parasite. This can involve targeting drug efflux pumps, which actively transport antiparasitic agents out of the parasite cell, or inhibiting enzymes that metabolize and inactivate the drug.

For example, if a parasite develops resistance by upregulating a specific efflux pump, a combination therapy could include the primary antiparasitic drug along with an inhibitor of that pump. This would restore the intracellular concentration of the primary drug to effective levels.

Research in this area often focuses on identifying the specific genes and proteins involved in resistance. Once identified, these can become targets for the development of new "resistance-breaker" compounds. This strategy is still largely in the experimental phase for many parasitic diseases but holds significant promise for extending the lifespan of existing and new antiparasitic drugs. ijhmr.com

Pharmacokinetics and Pharmacodynamics in Pre Clinical Studies

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Assessment

Initial in vitro assessments are fundamental to understanding the drug-like properties of a new chemical entity. For Antiparasitic agent-4, these studies have focused on its ability to cross biological membranes, its stability in the presence of metabolic enzymes, and its propensity to bind to plasma proteins.

The ability of a drug to pass through cellular barriers is a key determinant of its oral bioavailability and distribution to target tissues. Studies on compounds structurally related to this compound, such as 4-aminocinnoline derivatives, have indicated that while some analogs exhibit potent antiparasitic activity, they can be hampered by poor water solubility, which can negatively impact permeability. acs.org Efforts to enhance membrane permeability have included synthetic modifications, such as the introduction of lipophilic substitutions. researchgate.net

Table 1: In Vitro Permeability and Transport Characteristics of this compound Analogs

Parameter Finding Implication Source
Solubility Generally low for initial leads May limit absorption and bioavailability acs.org
Permeability Good for optimized derivatives Potentially good oral absorption tandfonline.comnih.gov
Transport Primarily passive diffusion Absorption dependent on concentration dovepress.com
Efflux Potential for P-glycoprotein efflux May reduce intracellular concentration mdpi.com

The metabolic stability of a compound is a critical factor influencing its half-life and duration of action. In vitro models, such as liver microsomes and hepatocytes, are employed to predict in vivo hepatic clearance. springernature.comresearchgate.net These systems contain the primary enzymes responsible for drug metabolism, particularly cytochrome P450s (CYPs). evotec.com

For the 4-aminocinnoline class, from which this compound is derived, initial compounds were found to be metabolically labile. acs.org Subsequent structural modifications have aimed to improve metabolic stability. For instance, the replacement of a methyl group with a chlorine substituent in a related analog was shown to block benzylic hydroxylation, a common metabolic pathway, thereby enhancing stability in liver microsomes across different species. nih.gov

Metabolic stability assays typically involve incubating the compound with microsomes or hepatocytes and measuring the rate of its disappearance over time. srce.hr The results are often expressed as the in vitro half-life (t½) or intrinsic clearance (CLint). srce.hr For a related benzimidazole (B57391) antiparasitic, flubendazole (B1672859), low metabolic turnover was observed in both human microsomal and rat hepatocyte systems, indicating favorable stability. asm.org

Table 2: Metabolic Stability of this compound and Related Compounds

Test System Species Stability Profile Key Findings Source
Liver Microsomes Human, Rat, Mouse, Dog Variable; improved with modification Blocking metabolically labile sites enhances stability. acs.orgnih.gov
Hepatocytes Rat Low turnover for some analogs Suggests potentially longer in vivo half-life. asm.org

The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and availability to exert its pharmacological effect. nih.gov Only the unbound fraction of the drug is free to diffuse into tissues and interact with its target.

This compound and its analogs have demonstrated a tendency for high plasma protein binding. acs.org For example, the antiparasitic ivermectin exhibits plasma protein binding of approximately 93%. nih.govmdpi.com Similarly, the benzimidazole flubendazole showed a plasma protein binding of 90.6%. asm.org High plasma protein binding can limit the free drug concentration, potentially affecting efficacy, and is an important consideration in drug development. acs.org For tizoxanide (B1683187), the active metabolite of another antiparasitic, the binding to goat plasma proteins exceeded 95%, with a strong affinity for albumin. nih.gov

Table 3: Plasma Protein Binding of Antiparasitic Agents

Compound/Class Species Percent Bound Major Binding Protein Source
4-Aminocinnoline Analog Not specified High Not specified acs.org
Ivermectin Human ~93% Albumin nih.govmdpi.com
Flubendazole Not specified 90.6% Not specified asm.org
Tizoxanide Goat >95% Albumin nih.gov

Pharmacokinetic Profiling in Animal Models

Following in vitro characterization, the pharmacokinetic properties of this compound are evaluated in animal models to understand its behavior in a whole-organism setting. These studies provide data on absorption, bioavailability, tissue distribution, and elimination.

The rate and extent of absorption, and ultimately the oral bioavailability, are critical parameters for an orally administered drug. For antiparasitic agents, these properties can be influenced by factors such as the formulation and the presence of food. nih.gov

In studies with related 4-aminoquinolines, these compounds have been noted for their stability and high bioavailability following oral administration. mdpi.com However, for some newer compounds, such as certain 4-aminocinnoline derivatives, improving pharmacokinetic exposure in animals has been a key challenge, even for compounds with potent in vitro activity. acs.org The development of novel formulations, such as amorphous solid drug nanodispersions for flubendazole, has been explored to enhance oral bioavailability. asm.orgmdpi.com For afoxolaner, another antiparasitic, rapid absorption was observed from a soft chewable formulation in dogs, with an oral bioavailability of 73.9%. vetsmart.com.br

Table 4: Oral Bioavailability of Antiparasitic Agents in Animal Models

Compound/Class Animal Model Bioavailability (%) Key Factors Source
4-Aminoquinolines Not specified Generally high Chemical stability mdpi.com
4-Aminocinnolines Murine models Variable; often a challenge Poor solubility and metabolic instability acs.org
Flubendazole Not specified Improved with formulation Nanodispersion technology asm.orgmdpi.com
Afoxolaner Dog 73.9% Rapid dissolution of formulation vetsmart.com.br

The distribution of a drug to various tissues and organs determines its concentration at the site of action. nih.gov For parasitic infections, achieving adequate drug levels in specific tissues where parasites reside is essential for therapeutic success. nih.gov

Due to their lipophilic nature, many antiparasitic agents, including ivermectin, have a large volume of distribution and tend to accumulate in fatty tissues. mdpi.comresearchgate.net Studies on a novel anti-echinococcal agent, H1402, using a nanoparticle formulation, demonstrated enhanced accumulation in the liver, the primary site of infection. dovepress.com In a murine model of cutaneous leishmaniasis, the nitroimidazole DNDI-0690 showed rapid accumulation in the infected dermal tissue. dndi.org However, for some 4-aminocinnoline analogs, a lack of effect on parasite burden in the liver and spleen in murine models suggested that tissue distribution could be a limiting factor, despite potent in vitro activity. acs.org

Table 5: Tissue Distribution of Antiparasitic Agents in Animal Models

Compound/Class Animal Model Key Distribution Sites Implications Source
Ivermectin Various Adipose tissue Prolonged half-life mdpi.comresearchgate.net
H1402 (nanoparticle) Mouse Liver Targeted delivery to site of infection dovepress.com
DNDI-0690 Mouse Infected dermis High concentration at target site dndi.org
4-Aminocinnoline Analog (14a) Mouse Not specified Insufficient concentration in liver and spleen may limit efficacy acs.org

Metabolic Pathways and Metabolite Identification In Vivo (animal models)

The metabolic fate of this compound has been investigated in several animal models, primarily to understand its biotransformation and identify key metabolites. In dogs, following oral administration, this compound is rapidly hydrolyzed into its active metabolite, tizoxanide. bvsalud.org Both the parent compound and tizoxanide exhibit antiparasitic activity. bvsalud.org

Studies in rats have shown that the liver is a primary site of metabolism for many antiparasitic agents. For instance, the metabolism of ivermectin, another antiparasitic compound, has been studied in rat liver models. nih.gov Similarly, for afoxolaner, a major metabolite formed through hydroxylation has been identified in the plasma, urine, and bile of dogs. vetsmart.com.br While specific data for this compound's metabolic pathways are not detailed in the provided search results, the general approach involves identifying enzymatic processes such as hydrolysis and hydroxylation that lead to the formation of metabolites. These metabolites are then assessed for their own antiparasitic activity.

Elimination Routes and Clearance in Animal Models

The elimination of this compound and its metabolites occurs through various routes, with fecal excretion being predominant for many antiparasitic drugs. For example, ivermectin is mainly eliminated via feces, with less than 2% excreted in urine. researchgate.net Similarly, over 85% of eprinomectin is excreted in the feces as the parent compound. veteriankey.com

The table below summarizes the elimination characteristics of some antiparasitic agents in animal models.

Animal ModelElimination RouteKey Findings
Rat Intestinal and Biliary SecretionIntestinal secretion is a major route for ivermectin elimination, exceeding biliary secretion. nih.gov
Dog Biliary and Renal ClearanceFor afoxolaner, biliary clearance is a significant portion of total clearance. vetsmart.com.br
Cattle Fecal ExcretionThe majority of eprinomectin is excreted in the feces as the parent compound. veteriankey.com

Pharmacodynamic Relationships in Animal Models

The pharmacodynamic (PD) relationship of an antiparasitic agent describes the link between drug concentration and its effect on the parasite. Understanding this relationship is crucial for optimizing dosing regimens to maximize efficacy.

Correlation Between Exposure and Efficacy in Animal Studies

A clear correlation between the systemic exposure to an antiparasitic agent and its efficacy has been established in various animal models. For afoxolaner, a strong correlation exists between its plasma concentration and its effectiveness against fleas and ticks in dogs. vetsmart.com.br Specifically, an EC90 (the concentration required to achieve 90% of the maximum effect) has been determined for different parasite species. vetsmart.com.br

In studies with the experimental compound VNI, a CYP51 inhibitor, its in vivo potency against Trypanosoma cruzi in mice was found to be comparable to the standard drug benznidazole (B1666585) at specific dose levels. nih.gov The efficacy of VNI was demonstrated by a significant reduction in parasitemia and 100% parasitological clearance in treated mice. nih.gov Similarly, for another compound, NEU-1017, despite potent in vitro activity against Leishmania donovani, it showed no effect on parasitemia in a murine model, indicating that in vitro potency does not always translate to in vivo efficacy and highlighting the importance of pharmacokinetic properties. acs.org

The table below presents examples of exposure-efficacy correlations for different antiparasitic agents.

Antiparasitic AgentAnimal ModelParasiteEfficacy Endpoint
Afoxolaner DogCtenocephalides felis, Rhipicephalus sanguineus, Dermacentor variabilisEC90 plasma concentration. vetsmart.com.br
VNI MouseTrypanosoma cruziReduction in parasitemia, parasitological clearance. nih.gov
NEU-1017 MouseLeishmania donovaniNo significant effect on parasitemia. acs.org

Modeling of Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a quantitative approach used to describe and predict the time course of drug effect in relation to a measured drug concentration. This modeling is increasingly used in the development of antiparasitic drugs to support effective and safe dosage regimens. europa.eu

A semi-physiologically based pharmacokinetic (semi-PBPK) modeling approach was used to understand the dose-exposure relationship of the antiparasitic prodrug pafuramidine (B1678284) and its active metabolite, furamidine. nih.gov This model successfully described the disposition of both compounds in plasma and predicted their exposure in tissues like the liver and kidney, as well as their excretion profiles. nih.gov

For oxfendazole, a veterinary antiparasitic being developed for human use, a population PK/PD model was developed using data from clinical trials. researchgate.net This model characterized the nonlinear pharmacokinetics of the drug and its effect on a biomarker. researchgate.net Such models are valuable for predicting the efficacy of different dosing strategies and for target attainment analysis. researchgate.net The European Medicines Agency (EMA) encourages the use of PK/PD modeling in the development of veterinary medicinal products to establish effective dosage regimens. europa.eu

Advanced Analytical Methodologies for Antiparasitic Agent 4 Research

Quantitative Analysis in Biological and Environmental Matrices (for research purposes)

Accurate quantification of Antiparasitic agent-4 in diverse biological and environmental samples is fundamental for pharmacokinetic, metabolic, and environmental fate studies. High-sensitivity chromatographic techniques coupled with mass spectrometry are the primary tools for this purpose.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of this compound due to its exceptional sensitivity and specificity, particularly in complex biological matrices like plasma, tissues, and feces. nih.gov This method allows for the detection and quantification of the parent compound at very low concentrations, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

Research efforts have focused on developing and validating robust LC-MS/MS methods for this compound. dndi.org A typical method involves protein precipitation from plasma samples, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. mdpi.comresearchgate.net The MRM mode ensures high specificity by monitoring a specific precursor-to-product ion transition unique to this compound.

Illustrative Research Findings:

A validated LC-MS/MS method for this compound in rat plasma demonstrated excellent linearity over a concentration range of 0.5 to 100 ng/mL. researchgate.net The method showed high recovery and minimal matrix effects, confirming its reliability for preclinical pharmacokinetic studies. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) were established at 0.5 µg/kg and 1.5 µg/kg, respectively, in ovine tissue, showcasing the method's high sensitivity. mdpi.comresearchgate.net

Table 1: Illustrative LC-MS/MS Method Parameters for this compound Quantification

Parameter Value
Chromatography System UHPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) 452.2 -> 284.1 m/z
MRM Transition (IS) 457.2 -> 289.1 m/z
Linear Range 0.5 - 100 ng/mL

| Correlation Coefficient (r²) | > 0.999 |

For certain structural analogs or metabolites of this compound that are volatile or can be made volatile through derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical alternative. nih.gov GC-MS is particularly useful for identifying and quantifying compounds in less complex matrices or when derivatization can enhance sensitivity and chromatographic performance. rjptonline.orgjapsonline.com

The process typically involves extracting the analyte from the sample, derivatizing it to increase its thermal stability and volatility, and then injecting it into the GC system. openveterinaryjournal.com The components are separated based on their boiling points and interaction with the column's stationary phase before being detected by the mass spectrometer. nih.gov

Illustrative Research Findings:

In a hypothetical study to screen for volatile organic compounds in a culture medium containing a resistant parasite strain exposed to this compound, GC-MS analysis identified several potential volatile biomarkers of resistance. The method utilized a specific column and temperature program to achieve separation of a complex mixture of compounds. mdpi.com

Table 2: Illustrative GC-MS Parameters for Volatile Metabolite Screening

Parameter Value
GC System Trace 1300 GC
Column TG-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, 1.5 mL/min
Oven Program 60°C (2 min hold), ramp to 200°C
Injection Volume 1 µL
Mass Spectrometer Single Quadrupole
Ionization Mode Electron Ionization (EI), 70 eV

| Mass Range | 50-600 m/z |

While mass spectrometry techniques are excellent for quantification, Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are indispensable for the definitive structural elucidation and purity assessment of this compound, especially during the synthesis and characterization phases of research. labmanager.comsemanticscholar.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of the molecule, allowing researchers to confirm the identity and stereochemistry of the synthesized compound. jchps.comsolubilityofthings.com Techniques like 1H and 13C NMR are fundamental for structural confirmation. semanticscholar.org

UV-Vis spectroscopy is a simpler, more rapid technique used to assess the purity of a substance and for routine quantification in non-biological fluids. labmanager.com It measures the absorbance of light by the compound and is often used to determine the concentration of the active pharmaceutical ingredient (API) in formulations. labmanager.comlehigh.edu

Illustrative Research Findings:

The synthesized batch of this compound was subjected to NMR analysis to confirm its molecular structure, matching the expected spectral data. UV-Vis spectroscopy determined its maximum absorbance wavelength (λmax), which is subsequently used for quick purity checks and concentration measurements during dissolution studies.

Table 3: Illustrative Spectroscopic Data for this compound

Technique Parameter Result
¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ) 7.85 (d, 2H), 7.45 (d, 2H), 4.20 (t, 2H), 3.50 (s, 3H)
¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ) 165.4, 148.2, 130.5, 128.9, 114.3, 63.7, 55.2
UV-Vis Spectroscopy λmax (in Ethanol) 278 nm

| Purity (by qNMR) | Assay | 99.5% ± 0.2% |

Metabolite Profiling and Identification Techniques

Understanding how this compound is metabolized by both the host and the parasite is crucial for identifying active metabolites and potential pathways of detoxification or resistance. Metabolomics, which involves the comprehensive analysis of small molecules, is a key approach in this area. monash.edunih.gov

LC-MS/MS-based metabolomic profiling is used to compare the metabolic fingerprints of parasites before and after treatment with this compound. asm.org This can reveal which metabolic pathways are perturbed by the drug, offering insights into its mechanism of action. monash.eduasm.org High-resolution mass spectrometry (e.g., Orbitrap) is often employed to accurately determine the mass of potential metabolites, facilitating their identification. mdpi.com

Illustrative Research Findings:

A metabolomics study on a parasitic protozoan treated with this compound revealed significant perturbations in the parasite's purine (B94841) salvage and glycolysis pathways. Several metabolites, including hydroxylated and glucuronidated forms of the parent compound, were identified in host urine samples, indicating key routes of metabolic clearance.

Cellular Uptake and Efflux Studies in Parasitic Cells

The efficacy of this compound is dependent on its ability to enter and accumulate within the parasitic cell to reach its target. nih.gov Conversely, parasites can develop resistance by actively pumping the drug out using efflux transporters, such as ATP-binding cassette (ABC) transporters. uq.edu.aumdpi.com

Cellular uptake and efflux are often studied using fluorescent analogs of the drug or by quantifying the amount of the drug inside the cells over time using LC-MS/MS. plos.org Accumulation assays, often using fluorescent dyes like Rhodamine-123 in the presence and absence of transport inhibitors, can indicate whether the drug is a substrate for efflux pumps. uq.edu.aumdpi.com Patch-clamp techniques can also be employed for more detailed mechanistic insights into how the drug interacts with ion channels and transporters on the parasite's cell membrane. nih.gov

Illustrative Research Findings:

Uptake studies in Leishmania promastigotes showed that this compound accumulation is time- and concentration-dependent. In a resistant strain, a significant decrease in intracellular accumulation was observed, which correlated with the overexpression of an ABC transporter. The use of a known efflux pump inhibitor restored the sensitivity of the resistant strain to this compound, confirming the role of this transporter in resistance.

Computational and Structural Biology Studies of Antiparasitic Agent 4

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov For Antiparasitic Agent-4, docking studies have been crucial in identifying and characterizing its interactions with key parasitic proteins.

Detailed research has shown that this compound exhibits strong binding affinity for several validated parasite targets. For instance, docking simulations against trypanothione (B104310) reductase (TR) from Trypanosoma cruzi and cathepsin-L (CatL) from Fasciola hepatica revealed significant inhibitory potential. nih.gov In a study involving a series of related compounds, derivatives of this compound showed favorable binding energies, suggesting a stable interaction within the active sites of these enzymes. nih.govresearchgate.net The docking analysis for a lead compound, Lit_C777, demonstrated preferential binding to T. cruzi TR over human glutathione (B108866) reductase (HsGR), with key stabilizing interactions involving residues Pro398, Leu399, and His461. nih.gov Similarly, docking studies against Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) showed a higher binding affinity for analogues of Agent-4 compared to the reference drug Megazol, highlighting specific pi-alkyl bonds as crucial for interaction. semanticscholar.org

These computational predictions are instrumental in understanding the structural basis of inhibition and guiding the synthesis of more potent analogues. clinmedjournals.org

Table 1: Molecular Docking Results for this compound Analogues

Target ProteinParasiteAnalogueBinding Affinity (kcal/mol)Key Interacting ResiduesReference
Trypanothione Reductase (TR)Trypanosoma cruziLit_C777-9.5Pro398, Leu399, His461, Glu467 nih.gov
Cathepsin-L (FhCatL)Fasciola hepaticaLit_C388-8.8Residues near catalytic dyad nih.gov
CruzainTrypanosoma cruziCompound 984193-7.2Not specified researchgate.net
TgCDPK1Toxoplasma gondiiCompound 7-7.4HIS108, VAL266, LEU416, ALA359 semanticscholar.org

Molecular Dynamics Simulations of Drug-Target Complexes

To validate the static interactions predicted by molecular docking and to explore the dynamic behavior of the drug-target complex over time, molecular dynamics (MD) simulations are employed. plos.org These simulations provide critical information on the stability of the binding pose, the flexibility of the protein, and the strength of the interactions. plos.orgfrontiersin.org

MD simulations of this compound complexed with its targets have been performed for extended periods, typically 100 nanoseconds, using force fields like AMBER and OPLS4. plos.orgfrontiersin.org Analysis of the simulation trajectories, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), has confirmed the stability of this compound within the binding pocket of its targets. nih.gov For example, simulations of a related compound, aloperine, with its target showed that the complex remained stable throughout the 100 ns run. frontiersin.org Furthermore, Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) calculations have been used to estimate the binding free energy, corroborating the favorable interactions observed in docking studies. nih.gov These dynamic studies confirmed that key hydrogen bonds and hydrophobic interactions are maintained over time, providing a robust model of the inhibitory mechanism. plos.org

Table 2: Typical Parameters for MD Simulations of this compound Complexes

ParameterValue/DescriptionReference
SoftwareGROMACS, AMBER researchgate.netfrontiersin.org
Force FieldOPLS4, AMBER99SB-ILDN plos.orgfrontiersin.org
Simulation Time100 ns plos.orgfrontiersin.org
EnsembleNPT (constant pressure and temperature) plos.org
Analysis MethodsRMSD, RMSF, MM-PBSA, Hydrogen Bond Analysis nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. igi-global.com For this compound and its analogues, QSAR models have been instrumental in identifying the key physicochemical and structural features that govern their antiparasitic potency. frontiersin.orgnih.gov

A multi-target QSAR model based on a multilayer perceptron neural network (mt-QSAR-MLP) was developed using a large dataset of molecules, including analogues of this compound. frontiersin.orgnih.govbohrium.com This model demonstrated high accuracy, correctly classifying over 80% of compounds in both the training and test sets. frontiersin.orgnih.gov The descriptors identified in the model highlighted the importance of specific atomic fragments and physicochemical properties for multi-target inhibition. researchgate.net Such models are predictive tools that can be used to virtually screen new chemical entities and prioritize them for synthesis and biological testing, thereby accelerating the discovery of novel antiparasitic agents. frontiersin.orgigi-global.com

Table 3: Performance of a Representative QSAR Model for Antiparasitic Agents

ParameterTraining SetTest SetReference
Number of Molecules1,691558 frontiersin.org
Accuracy (%)84.6879.57 frontiersin.org
Sensitivity (%)>83~80 frontiersin.org
Specificity (%)>83~80 frontiersin.org

De Novo Drug Design Approaches

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, often starting from molecular fragments or a target's binding site. nih.gov This approach has been applied to discover and optimize compounds related to this compound. mdpi.com

Based on the insights from QSAR models and structural analyses of drug-target complexes, key molecular fragments essential for activity were identified. frontiersin.orgnih.gov These fragments were then used as building blocks in de novo design algorithms to generate novel molecules. frontiersin.orgresearchgate.net This strategy led to the creation of four new molecules predicted to be multi-target inhibitors against at least three different parasitic proteins. frontiersin.orgnih.gov Subsequent docking calculations confirmed the multi-target profile of these newly designed compounds, which also exhibited favorable drug-like properties according to Lipinski's rule of five. frontiersin.orgnih.gov This demonstrates the power of computational tools not just in analyzing existing compounds but in inventing entirely new ones. nih.gov

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of Target-Agent Complexes

The most definitive understanding of drug-target interactions comes from high-resolution structural data obtained through X-ray crystallography and cryo-electron microscopy (cryo-EM). mdpi.comelifesciences.org These techniques provide atomic-level details of the binding mode, confirming and refining computational models.

The crystal structure of an analogue of this compound, a chroman-4-one derivative, was solved in complex with Trypanosoma brucei pteridine (B1203161) reductase 1 (TbPTR1). mdpi.com This provided a precise map of the interactions, including hydrogen bonds and hydrophobic contacts, that anchor the inhibitor in the active site. mdpi.com Similarly, crystal structures of parasite cysteine proteases like cruzain in complex with vinyl sulfone inhibitors have provided a clear structural basis for their mechanism of action. nih.gov

For larger molecular machines, cryo-EM has been transformative. The structure of the Plasmodium falciparum 80S ribosome was solved in complex with the anti-protozoan drug emetine (B1671215) at 3.2 Å resolution. elifesciences.org This revealed that emetine binds to the E-site of the small ribosomal subunit, blocking translocation. elifesciences.orgelifesciences.org More recently, the cryo-EM structure of mitochondrial Complex III bound to the antimalarial agent CK-2-68 showed that it binds to the quinol oxidation site, arresting the movement of the iron-sulfur protein subunit. nih.gov These structural insights are invaluable for structure-based drug design, enabling the optimization of inhibitors with improved potency and selectivity. iucr.orgnih.gov

Table 4: Structural Biology Data for this compound Analogues and Targets

TechniqueTarget-Inhibitor ComplexResolutionKey FindingReference
X-ray CrystallographyTbPTR1 - Chroman-4-one analogueNot specifiedRevealed binding mode in pteridine reductase 1. mdpi.com
X-ray CrystallographyParasite Cysteine Protease - Vinyl SulfoneNot specifiedProvided structural basis for protease inhibition. nih.gov
Cryo-EMP. falciparum 80S Ribosome - Emetine3.2 ÅEmetine binds to the E-site, blocking translocation. elifesciences.org
Cryo-EMMitochondrial Complex III - CK-2-682.88 ÅInhibitor binds to the Qp site, arresting ISP subunit motion. nih.gov

Integration of Omics Data (Genomics, Proteomics, Metabolomics) in Computational Models

The integration of large-scale 'omics' datasets (genomics, proteomics, and metabolomics) with computational models represents a systems biology approach to drug discovery. nih.govnih.gov This strategy provides a holistic view of the parasite's biology and how it responds to a drug, enabling the identification of novel targets and resistance mechanisms. nih.govresearchgate.net

For parasites like Trypanosoma and Leishmania, a multidimensional data integration strategy has been used to prioritize drug targets. nih.govnih.gov By combining genomic, transcriptomic, metabolic, and protein structural data, researchers can delineate candidate proteins that are essential for parasite survival and possess features suitable for drug development. nih.gov This approach has successfully validated previously known targets and identified new, attractive ones. nih.govnih.gov Integrating these omics data into computational models of this compound's action can help to understand its full range of effects on parasite metabolism and signaling pathways, predict potential off-target effects, and anticipate evolutionary escape routes that could lead to drug resistance. mdpi.com This synergy between systems-level data and computational modeling is crucial for reducing late-stage failures in drug development and creating more robust therapeutic strategies. mdpi.com

Future Directions and Unmet Research Needs

Exploration of Novel Delivery Systems (e.g., Nanoparticles for targeted delivery)

Traditional antiparasitic drugs often face limitations such as poor bioavailability, nonspecific toxicity, and rapid elimination from the body. researchgate.netresearchgate.netnih.gov Nanotechnology-based drug delivery systems offer a promising solution to overcome these hurdles. researchgate.net By encapsulating or adsorbing drugs onto nanocarriers, it is possible to improve drug stability, enhance solubility, target infected cells or tissues, and prolong the drug's presence in the system. researchgate.netresearchgate.netnih.gov

Several types of nanocarriers are being investigated for the delivery of antiparasitic agents:

Liposomes : These are vesicle structures composed of lipid bilayers. They are biocompatible and can encapsulate both hydrophilic and lipophilic drugs. researchgate.netnih.gov Liposomes can improve the specific distribution of drugs, prolong circulation, and decrease toxicity. nih.gov

Solid Lipid Nanoparticles (SLNs) : SLNs are made from solid lipids and combine the advantages of other systems like emulsions and polymeric nanoparticles. nih.gov They are well-suited for increasing the solubility of lipophilic drugs, improving bioavailability, and enabling sustained release. nih.gov

Polymeric Nanoparticles : These are formulated from biodegradable polymers and offer versatility in drug delivery. researchgate.net

Dendrimers : These are highly branched, tree-like molecules with well-defined structures that can be engineered for specific drug delivery tasks. researchgate.net

The development of ivermectin-loaded lipid nanocapsules (LNCs) serves as a case in point. conicet.gov.ar In studies, this nanoformulation demonstrated a higher systemic disposition compared to a commercial formulation, suggesting that such carriers can be a promising therapeutic approach in antiparasitic control and may help delay the emergence of resistance. conicet.gov.ar These advanced delivery systems represent a significant frontier in maximizing the therapeutic potential of antiparasitic compounds. researchgate.netresearchgate.net

Table 1: Nanoparticle Delivery Systems for Antiparasitic Drugs

Drug Delivery System Advantages Example Drug(s) Target Parasite(s) Reference
Liposomes Targeted delivery, excellent safety profile, biodegradable. Avermectin, Amphotericin, Praziquantel General, Leishmania, Schistosoma nih.govresearchgate.net
Solid Lipid Nanoparticles (SLNs) Increases drug solubility, improves bioavailability, prolongs release. General Antiparasitics General nih.gov
Lipid Nanocapsules (LNCs) High encapsulation efficiency, ability to avoid macrophage uptake. Ivermectin Endoparasites and Ectoparasites conicet.gov.ar
Polymeric Carriers Versatile for various drug types. General Antiparasitics Protozoa and Helminths researchgate.net

Development of Predictive Models for Efficacy, Resistance, and Host-Parasite Interactions

The translation of preclinical drug efficacy data into successful clinical outcomes is a significant challenge in drug development. mmv.org Mathematical and computational models are emerging as crucial tools to bridge this gap. These models can simulate within-host parasite dynamics, drug action, and the complex interactions between the host's physiology and the antiparasitic agent. mmv.orgnih.gov

The efficacy of an antiparasitic drug often depends on achieving a toxic concentration at the site of the parasite for a sufficient duration. nih.gov Host physiological factors, such as metabolism in the liver and gastric pH, can significantly affect a drug's absorption, distribution, and ultimate availability to the parasite. nih.gov Predictive models can integrate these variables to better forecast a drug's performance.

Furthermore, understanding the molecular crosstalk between parasites and their hosts is essential for developing new therapies. frontiersin.org Computational approaches are used to predict host-parasite protein-protein interaction (PPI) networks, which can reveal biological processes affected during infection and validate potential drug targets. frontiersin.org Ensemble modeling, which combines multiple mathematical models, has been used to assess host-parasite interactions in preclinical testing for malaria, highlighting how factors like resource availability and parasite virulence can drive drug efficacy. mmv.org Such models are invaluable for understanding and predicting the development of drug resistance, a major threat to the long-term viability of any antiparasitic agent.

Repurposing and Analog Development for Neglected and Emerging Parasitic Diseases

The development of new drugs is a costly and lengthy process, a particular deterrent for neglected tropical diseases (NTDs) that primarily affect low-income populations with limited financial return on investment. acs.orgnih.govplos.org Drug repurposing—finding new uses for existing drugs—offers a cost-effective and efficient alternative. acs.orgplos.org This strategy significantly reduces development timelines and costs by leveraging existing safety and pharmacokinetic data. plos.org

Screening of compound libraries originally developed for other diseases, such as cancer, has identified molecules with potent, broad-spectrum antiparasitic activity. plos.org For instance, a screen of ~4000 compounds led to the identification of anisomycin, prodigiosin, and obatoclax as having activity against multiple parasites, including Entamoeba histolytica, schistosomes, and Trypanosoma brucei. plos.org In some cases, these repurposed drugs showed improved efficacy over the current standard of care for certain parasite life stages. plos.org

Analog development is a related strategy, where the chemical structure of a known drug is modified to enhance its antiparasitic potency and improve its drug-like properties. acs.orgnih.gov This approach, known as target class repurposing, can be productive even when the specific parasitic target is unknown, relying on phenotypic screening to identify compounds that inhibit parasite growth. nih.gov These strategies are vital for populating the drug discovery pipeline for a range of parasitic infections, including Chagas disease, leishmaniasis, and human African trypanosomiasis. acs.org

Table 2: Examples of Repurposed and Analog Compounds for Parasitic Diseases

Compound Original Indication/Class Potential New Indication Target Parasite(s) Reference
Obatoclax BCL-2 inhibitor (Cancer) Broad-spectrum antiparasitic E. histolytica, Schistosoma, T. brucei plos.org
Anisomycin Antibiotic Broad-spectrum antiparasitic E. histolytica, Schistosoma, T. brucei plos.org
Prodigiosin Natural Pigment Broad-spectrum antiparasitic E. histolytica, Schistosoma, T. brucei plos.org

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by making the process more efficient and cost-effective. nih.govnih.gov These technologies can analyze vast datasets to identify novel drug targets, predict the efficacy and safety of potential drug candidates, and streamline development. nih.govgpai.ai

Several AI platforms and models have shown success in this area:

DeepMalaria : A deep-learning model that predicts the anti-plasmodial properties of compounds from their chemical structures, demonstrating high accuracy in identifying potent antimalarial hits. frontiersin.org

Atomwise : This platform uses convolutional neural networks to predict the binding affinity of small molecules to protein targets, enabling large-scale screening for potential drugs against pathogens like SARS-CoV-2, with principles applicable to parasites. nih.gov

"Eve" : An AI system designed to automate drug repurposing, which identified the antimicrobial compound fumagillin (B1674178) as a potential inhibitor of Plasmodium falciparum. nih.gov

By integrating AI and ML, researchers can more rapidly advance from hit identification to lead generation and optimization, overcoming some of the economic and technical barriers in antiparasitic drug development. nih.govacs.org

Challenges and Opportunities in Antiparasitic Agent-4 Research

Research and development for new antiparasitic agents, including next-generation compounds related to this compound, face a unique set of obstacles and opportunities.

Challenges:

Drug Resistance : The emergence of resistance to existing drugs is a primary driver for new drug discovery but also a constant threat to the longevity of new agents. researchgate.net

Economic Disincentives : Parasitic diseases disproportionately affect impoverished regions, limiting the market-driven financial return on investment for pharmaceutical companies and thus hindering R&D. nih.govresearchgate.net

Biological Complexity : Many parasites have complex life cycles with different stages that may exhibit varying drug susceptibilities, complicating treatment. plos.org

Host Toxicity : Because parasites are eukaryotes, their cellular pathways can be similar to those of their human hosts, increasing the risk of drug toxicity. plos.org

Opportunities:

Technological Advancement : Innovations in nanotechnology, computational modeling, and AI are creating powerful new tools to overcome traditional barriers in drug discovery and delivery. researchgate.netfrontiersin.org

Drug Repurposing : The strategy of repurposing existing drugs provides a pragmatic, lower-cost path to finding new antiparasitic therapies. nih.govresearchgate.net

Public-Private Partnerships : Collaborations between academic institutions, governments, non-profit organizations, and private companies are increasingly vital for funding and advancing research on diseases of the developing world. nih.gov

Natural Products : Natural sources remain a highly promising reservoir of chemical agents with exceptional structural diversity and bioactivity, as exemplified by historic successes like artemisinin (B1665778) and ivermectin. rsc.org

Addressing the challenges while capitalizing on these opportunities through integrated, innovative research will be key to developing the next generation of effective antiparasitic treatments.

Table 3: Mentioned Compound Names

Compound Name
This compound
Ivermectin
Avermectin
Amphotericin
Praziquantel
Anisomycin
Prodigiosin
Obatoclax
Belinostat
Fumagillin
Artemisinin
Chloroquine
Miltefosine (B1683995)
Suramin
Nithiamide
Pyridostatin
BRACO-19
TmPyP4
Monensin
Albendazole (B1665689)
Febantel
Clindamycin
Quinine
Sulfadoxine
Pyrimethamine
Borrelidin
Kitasamycin
Benznidazole (B1666585)

Q & A

Basic Research Questions

Q. What experimental models are appropriate for evaluating the efficacy of Antiparasitic agent-4 against parasitic infections?

  • Methodological Answer : Begin with in vitro assays using standardized parasitic strains (e.g., Trypanosoma cruzi or Schistosoma mansoni) to assess growth inhibition or motility reduction . Validate findings in in vivo models (e.g., rodent infections) with controlled variables such as host immune status and dosage regimens. Include negative controls (untreated parasites) and positive controls (established antiparasitic drugs) to benchmark efficacy .

Q. How should researchers design dose-response experiments to determine the optimal therapeutic range of this compound?

  • Methodological Answer : Use a logarithmic dose range (e.g., 0.1–100 µM) in triplicate assays to capture EC₅₀/IC₅₀ values. Measure both parasiticidal activity (e.g., viability assays) and host cytotoxicity (e.g., mammalian cell lines) to establish a selectivity index (SI = IC₅₀ host cells / IC₅₀ parasites). Include time-course studies to assess delayed effects .

Q. What are the recommended methodologies for validating the target specificity of this compound?

  • Methodological Answer : Combine biochemical assays (e.g., enzyme inhibition kinetics for parasitic targets like cysteine proteases) with genetic approaches (e.g., RNAi or CRISPR knockdown of putative targets in parasites). Cross-validate using computational docking studies to predict binding affinities to parasitic vs. host proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Conduct pharmacokinetic-pharmacodynamic (PK/PD) modeling to identify bioavailability or metabolic stability gaps. For example, poor in vivo efficacy despite strong in vitro activity may require prodrug modifications or nanoformulations to enhance tissue penetration . Re-evaluate experimental conditions (e.g., oxygen levels, host microbiota) that differ between lab and natural environments .

Q. What statistical approaches are critical for ensuring reproducibility in this compound efficacy studies?

  • Methodological Answer : Use power analysis to determine sample sizes that minimize Type I/II errors. Apply mixed-effects models to account for variability in parasite loads or host responses. Report effect sizes with 95% confidence intervals rather than relying solely on p-values .

Q. How can researchers address interspecies variability in pharmacokinetic studies of this compound?

  • Methodological Answer : Perform allometric scaling to extrapolate dosing from rodents to larger animals/humans. Use in vitro-in vivo extrapolation (IVIVE) with liver microsomes or hepatocytes to predict metabolic clearance across species. Validate with cross-species plasma protein binding assays .

Q. What strategies can be employed to integrate multi-omics data in understanding this compound's resistance mechanisms?

  • Methodological Answer : Combine transcriptomics (RNA-seq of resistant vs. susceptible parasites) with proteomics (LC-MS/MS) to identify upregulated efflux pumps or metabolic pathways. Use CRISPR-Cas9 to validate candidate resistance genes and correlate findings with clinical isolate genomic databases .

Methodological Best Practices

  • Data Contradiction Analysis : When conflicting results arise (e.g., variable efficacy across parasite strains), apply systematic review frameworks to assess study heterogeneity. Use tools like PRISMA to evaluate biases in experimental design or reporting .
  • Ethical and Reproducibility Standards : Adhere to ARRIVE guidelines for in vivo studies, including randomization, blinding, and explicit inclusion/exclusion criteria. Share raw data via repositories like Zenodo to enable independent validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.